Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate structure
923283-54-9 structure
Product Name:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
CAS-Nr.:923283-54-9
MF:C6H9N3O2
MW:155.154560804367
MDL:MFCD04969992
CID:737853
PubChem ID:4715109
Update Time:2024-10-26

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester
    • methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER
    • methyl 4-amino-2-methylpyrazole-3-carboxylate
    • 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
    • 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester
    • Z1198164939
    • DTXSID50405829
    • SCHEMBL1876572
    • AS-47539
    • 923283-54-9
    • STK301303
    • AKOS000310173
    • ALBB-017927
    • 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride
    • SY276006
    • F14191
    • methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • CS-0096248
    • EN300-204808
    • MFCD04969992
    • DB-114750
    • MDL: MFCD04969992
    • Inchi: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
    • InChI-Schlüssel: WMYQZQLKVASMIV-UHFFFAOYSA-N
    • Lächelt: O=C(C1N(C)N=CC=1N)OC

Berechnete Eigenschaften

  • Genaue Masse: 155.069476538g/mol
  • Monoisotopenmasse: 155.069476538g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 162
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topologische Polaroberfläche: 70.1Ų

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
030217-250mg
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
923283-54-9 95%
250mg
£108.00 2022-02-28
Fluorochem
030217-1g
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
923283-54-9 95%
1g
£210.00 2022-02-28
Fluorochem
030217-5g
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
923283-54-9 95%
5g
£736.00 2022-02-28
TRC
M328485-25mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
25mg
$64.00 2023-05-17
TRC
M328485-50mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
50mg
$75.00 2023-05-17
TRC
M328485-100mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
100mg
$87.00 2023-05-17
TRC
M328485-250mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
250mg
$98.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-50g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
50g
¥22810.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-10g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
10g
¥6730.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-25g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
25g
¥12250.0 2021-09-08

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 25 °C
Referenz
5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  2 h, rt
Referenz
Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents
Kojima, Takuto; Asano, Yasutomi; Kurasawa, Osamu; Hirata, Yasuhiro; Iwamura, Naoki; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 15 psi, rt
Referenz
Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Iron ,  Calcium chloride Solvents: Ethanol ,  Water ;  3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
Referenz
Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo
Mugnaini, Claudia ; Kostrzewa, Magdalena; Bryk, Marta; Mahmoud, Ali Mokhtar ; Brizzi, Antonella; et al, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Referenz
Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 40 psi, rt
Referenz
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents
Islam, Farhana; Quadery, Tasdique M.; Bai, Ruoli; Luckett-Chastain, Lerin R.; Hamel, Ernest ; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors
, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same
, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 30 psi, rt
Referenz
Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  3 h, 25 °C
Referenz
Preparation of tankyrase inhibitor for treating cancer
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Methanol ;  5 h, 30 psi, rt
Referenz
Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Water ;  30 min, rt; 3 h, 50 °C; overnight, rt
Referenz
Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid
Regiec, Andrzej; Mastalarz, Henryk; Mastalarz, Agnieszka; Kochel, Andrzej, Tetrahedron Letters, 2009, 50(22), 2624-2627

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 40 atm, rt
Referenz
Preparation of acylaminopyrazoles for preventing or treating ischemic diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 40 Pa, rt
Referenz
Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  6 h, rt
Referenz
Preparation of pyrimidine derivatives as TGR5 agonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, 55 psi, rt
Referenz
Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation
, World Intellectual Property Organization, , ,

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products

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